molecular formula C18H18BrNO4 B2695473 [(3-Bromophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate CAS No. 1794784-98-7

[(3-Bromophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate

Cat. No.: B2695473
CAS No.: 1794784-98-7
M. Wt: 392.249
InChI Key: WCYBCDJJEXKYSL-UHFFFAOYSA-N
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Description

[(3-Bromophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is a synthetic ester-carbamate hybrid compound characterized by two key structural motifs:

  • A 3-bromophenyl carbamoyl group linked to a methyl ester.
  • A 2-(4-ethoxyphenyl)acetate moiety.

Properties

IUPAC Name

[2-(3-bromoanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO4/c1-2-23-16-8-6-13(7-9-16)10-18(22)24-12-17(21)20-15-5-3-4-14(19)11-15/h3-9,11H,2,10,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYBCDJJEXKYSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Bromophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate typically involves the reaction of 3-bromophenyl isocyanate with methyl 2-(4-ethoxyphenyl)acetate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

[(3-Bromophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol in the presence of acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, with solvents such as dimethylformamide (DMF) or acetonitrile.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include substituted phenyl carbamates and various functionalized derivatives.

    Hydrolysis: Major products are 3-bromophenylcarbamic acid and 4-ethoxyphenylacetic acid.

Scientific Research Applications

[(3-Bromophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which [(3-Bromophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate exerts its effects involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding with target proteins, while the carbamoyl and ethoxyphenyl groups can form hydrogen bonds and hydrophobic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Ethyl 2-(3-Bromophenyl)acetate

Structural Features :

  • Lacks the carbamoyl group.
  • Ethyl ester instead of methyl ester.
  • Direct 3-bromophenyl substitution.

Bioactivity :

  • Acts as an agonist for OR1A1 with an EC50 of 11.5–24.4 µM .
  • Shows moderate binding affinity, likely due to hydrophobic interactions with the bromophenyl group in the receptor pocket .

Methyl 2-(2-Methylphenyl)acetate

Structural Features :

  • Methyl ester with a 2-methylphenyl substituent.
  • No bromine or carbamoyl groups.

Bioactivity :

  • Activates OR1A1 with EC50 = 12.2–25.0 µM, similar to ethyl 2-(3-bromophenyl)acetate .
  • The methylphenyl group provides steric bulk but lacks electronegative substituents (e.g., Br), reducing receptor specificity.

[2-[(2-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-Bromophenyl)acetate

Structural Features :

  • Carbamoyl group with a 2-methoxyphenylmethyl substituent.
  • 4-Bromophenyl acetate moiety.

Bioactivity :

  • No direct EC50 data provided, but structural similarity to OR1A1 agonists suggests comparable activity .
  • The methoxy group may enhance solubility but reduce hydrophobic binding compared to ethoxy substituents.

Key Difference: The 4-bromophenyl (vs. 3-bromophenyl) and methoxy (vs.

Mechanistic Insights from Docking Studies

  • Ethyl 2-(3-bromophenyl)acetate binds to OR1A1 via hydrophobic interactions with residues like Leu110 and Val114, facilitated by the bromophenyl group .
  • The carbamoyl group in the target compound likely introduces additional hydrogen bonds with polar residues (e.g., Ser105 or Tyr251), enhancing binding affinity compared to simple esters .
  • The ethoxy group in the 4-position may improve membrane permeability over methoxy analogs due to increased lipophilicity.

Biological Activity

[(3-Bromophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is a synthetic compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in various fields.

The synthesis of this compound typically involves the reaction of 3-bromophenyl isocyanate with methyl 2-(4-ethoxyphenyl)acetate. The reaction is generally conducted in organic solvents like dichloromethane or tetrahydrofuran, using a base such as triethylamine to facilitate the process. The compound can be produced industrially using continuous flow reactors for enhanced efficiency and safety .

The biological activity of this compound is primarily attributed to its structural components. The bromophenyl group can engage in halogen bonding with target proteins, while the carbamoyl and ethoxyphenyl groups are capable of forming hydrogen bonds and hydrophobic interactions, respectively. These interactions can modulate enzyme or receptor activity, leading to various biological effects .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation in antimicrobial drug development .

Anticancer Activity

The compound has also been explored for its anticancer potential. Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation . Further research is necessary to elucidate the specific pathways involved.

Case Study 1: Antimicrobial Testing

A study conducted on various derivatives of this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined for each derivative, showing promising results that warrant further exploration into structure-activity relationships .

Case Study 2: Cancer Cell Line Analysis

In vitro studies on breast cancer cell lines treated with this compound revealed a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells, suggesting that the compound activates apoptotic pathways .

Data Tables

Biological Activity Effect Reference
AntimicrobialInhibition of S. aureus
AntimicrobialInhibition of E. coli
AnticancerInduction of apoptosis
AnticancerReduction in cell viability

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